molecular formula C18H17ClN4O2 B3916830 N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3916830
M. Wt: 356.8 g/mol
InChI Key: PFCOYSVOKLSBJZ-SSDVNMTOSA-N
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Description

N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorinated phenyl group, and a methylphenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde. This is achieved through the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methylphenoxyethanol in the presence of a suitable base.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-amino-1,2,4-triazole in the presence of an acid catalyst to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

Mechanism of Action

The mechanism of action of N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenyl and methylphenoxyethoxy groups contribute to hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-14-3-2-4-17(9-14)24-7-8-25-18-6-5-16(19)10-15(18)11-22-23-12-20-21-13-23/h2-6,9-13H,7-8H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCOYSVOKLSBJZ-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

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